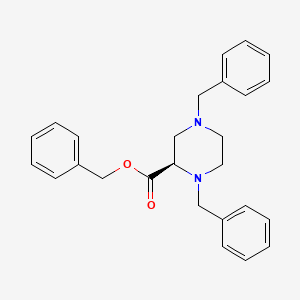

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl (2R)-1,4-dibenzylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c29-26(30-21-24-14-8-3-9-15-24)25-20-27(18-22-10-4-1-5-11-22)16-17-28(25)19-23-12-6-2-7-13-23/h1-15,25H,16-21H2/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDDWESHERUOAE-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](CN1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

Benzylation: The piperazine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Esterification: The final step involves the esterification of the piperazine derivative with benzyl chloroformate under basic conditions to yield Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization or deprotection strategies.

Hydrolysis in acetic acid facilitates tandem deprotection and lactamization, forming diketopiperazines . Reduction with LiAlH₄ converts the ester to a primary alcohol, enabling subsequent alkylation .

Alkylation Reactions

The piperazine nitrogen atoms serve as nucleophilic sites for alkylation, enabling structural diversification.

Alkylation proceeds via nucleophilic substitution, with potassium carbonate acting as a base to deprotonate the amine . Steric hindrance from the benzyl groups influences regioselectivity .

Reduction and Oxidation

The benzyl groups and chloromethyl substituents undergo redox transformations.

| Reaction Type | Conditions | Reagents | Outcome | Source |

|---|---|---|---|---|

| Oxidation | Catalytic oxidation | O₂, transition metals | Benzyl → Benzaldehyde | |

| Reduction | NaBH₄ or H₂, Pd/C | Sodium borohydride | Chloromethyl → Hydroxymethyl |

Oxidation of benzyl groups to aldehydes or carboxylic acids expands applications in cross-coupling reactions. Reduction of the chloromethyl group enhances solubility for biological assays .

Cyclization to Diketopiperazines

Heating in acidic conditions induces cyclization, forming 2,5-diketopiperazine derivatives.

| Conditions | Catalyst | Yield | Product | Source |

|---|---|---|---|---|

| Acetic acid, 160°C, 2 hours | – | 88% | (S)-1-benzyl-3-methylpiperazine | |

| Dichloromethane, NaOH, phase-transfer catalyst | – | 23.1% | 1,4-Dibenzylpiperazine-2,5-dione |

Cyclization exploits the reactivity of the ester and amine groups, forming rigid heterocyclic scaffolds . Steric effects from substituents modulate reaction efficiency .

Multi-Component Reactions (Ugi-4CR)

The compound participates in Ugi four-component reactions (Ugi-4CR) to generate peptidomimetics.

| Components | Conditions

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Research has identified piperazine derivatives, including benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate, as potential antidiabetic agents. In vivo studies on rat models of diabetes have shown that these compounds can significantly increase insulin secretion, demonstrating their efficacy in glucose metabolism regulation. Structure-activity relationship studies have indicated that modifications to the piperazine ring enhance their antidiabetic properties .

Neuropharmacology

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate has been investigated for its role in modulating neuropeptide systems associated with anxiety and addiction disorders. It has shown promise in reducing cocaine self-administration in animal models, indicating potential therapeutic applications in treating substance use disorders . The compound's ability to influence the central nervous system makes it a candidate for further exploration in neuropharmacology.

Analgesic Properties

Recent studies have highlighted the analgesic effects of compounds related to benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate. These derivatives have been synthesized and evaluated for their pain-relieving properties, with some exhibiting significant activity comparable to established analgesics like diclofenac. The mechanism of action appears to involve the inhibition of cyclooxygenase enzymes, which are critical in pain and inflammation pathways .

Synthesis and Derivatives

The synthesis of benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl halides under basic conditions. This method allows for the introduction of various substituents that can modulate the compound's biological activity. For instance, variations in the alkyl groups on the piperazine nitrogen atoms have been shown to influence both pharmacokinetic and pharmacodynamic properties .

Antidiabetic Efficacy Study

In a controlled study involving diabetic rats, benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate was administered over a period of four weeks. Results demonstrated a marked decrease in blood glucose levels alongside an increase in serum insulin levels compared to the control group. This study underscores the compound's potential as a novel therapeutic agent for diabetes management.

Neuropharmacological Assessment

A series of behavioral assays were conducted to evaluate the effects of benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate on cocaine self-administration behaviors in rodents. The compound was found to significantly reduce drug-seeking behavior without affecting normal feeding patterns, suggesting a targeted action on addiction pathways while minimizing side effects.

Comparative Analysis of Related Compounds

| Compound Name | Antidiabetic Activity | Analgesic Activity | Neuropharmacological Effects |

|---|---|---|---|

| Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate | High | Moderate | Significant |

| 1-Benzyl-4-(substituted) piperazine | Moderate | High | Moderate |

| 4-Alkoxybenzyl piperazines | Low | Low | Low |

This table summarizes the comparative efficacy of benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate against related compounds in terms of their pharmacological activities.

Mecanismo De Acción

The mechanism of action of Benzyl ®-1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl groups and the piperazine ring can engage in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

Compound A : (R)-1-Boc-4-Cbz-2-Methylpiperazine (CAS: 128102-16-9)

- Structure : Features a tert-butyloxycarbonyl (Boc) group at position 1 and a benzyloxycarbonyl (Cbz) group at position 4, with a methyl substituent at position 2.

- Key Differences: Protecting Groups: Boc and Cbz groups enhance stability during synthesis but require deprotection steps, unlike the target compound’s permanent benzyl groups . Stereochemical Impact: The methyl group at position 2 introduces steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to the target compound.

Compound B : Benzyl (S)-4-(But-3-en-2-yl)piperazine-1-carboxylate (3l)

- Structure : Contains a butenyl group at position 4 and a benzyl carboxylate at position 1.

- Key Differences :

- Reactivity : The allylic double bond in the butenyl group enables conjugation reactions, unlike the saturated benzyl groups in the target compound .

- Synthesis Efficiency : Achieved 98% yield and 98% enantiomeric excess (ee) under iridium-catalyzed conditions, suggesting superior stereoselectivity compared to the target compound’s unspecified synthetic route .

Compound C : Ethyl 1,4-Dibenzylpiperazine-2-carboxylate (CAS: 6024-85-7)

- Structure : Substitutes the benzyl ester with an ethyl ester at position 2.

- Key Differences: Ester Stability: Ethyl esters are more prone to hydrolysis under basic conditions than benzyl esters, limiting the compound’s utility in prolonged reactions .

Stereochemical and Functional Group Comparisons

Compound D : Benzyl (R)-4-(1-Cyclopropylallyl)piperazine-1-carboxylate (3m)

- Structure : Features a cyclopropane-fused allyl group at position 3.

- Key Differences :

Compound E : 1,4-Dibenzylpiperazine (DBZP)

- Structure : Lacks the carboxylate ester at position 2.

- Pharmacological Relevance: DBZP is a controlled substance due to psychoactive properties, whereas the target compound’s ester may mitigate such effects .

Actividad Biológica

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the realms of neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate can be characterized by its piperazine backbone, which is substituted with benzyl groups at the 1 and 4 positions and a carboxylate functional group. The stereochemistry at the 2-position (R) plays a crucial role in its biological activity.

Neuropharmacological Effects

Research indicates that benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate exhibits significant neuropharmacological properties. It has been shown to interact with neuropeptide receptors, influencing behaviors related to anxiety and drug addiction. For example, compounds with similar structures have been noted for their ability to modulate cocaine self-administration in animal models, suggesting potential applications in treating addiction disorders .

Table 1: Summary of Neuropharmacological Effects

Antidepressant and Anxiolytic Properties

In addition to its effects on addiction-related behaviors, benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate has been evaluated for its potential antidepressant and anxiolytic properties. The compound's ability to enhance mood and reduce anxiety-like behaviors in preclinical models has been documented, indicating its therapeutic potential in treating mood disorders .

Structure-Activity Relationship (SAR)

The SAR studies of benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate reveal that the presence of specific substituents on the piperazine ring significantly affects its biological activity. Modifications at the benzyl positions and variations in the carboxylate group influence receptor binding affinity and selectivity.

Table 2: Structure-Activity Relationship Findings

Case Studies

Several case studies highlight the therapeutic potential of benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate:

- Cocaine Self-Administration Study : In a controlled study involving rats, benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate was administered to evaluate its impact on cocaine-seeking behavior. Results showed a significant reduction in self-administration rates at doses ranging from 10 to 20 mg/kg .

- Anxiety Model Evaluation : In models assessing anxiety-like behavior using elevated plus maze tests, this compound demonstrated anxiolytic effects comparable to established anxiolytics like diazepam .

Q & A

Q. What are the standard synthetic protocols for Benzyl (R)-1,4-dibenzylpiperazine-2-carboxylate?

The compound is synthesized via iridium-catalyzed amination under optimized conditions (50°C in DMF), reacting allylic acetates with benzyl piperazine-1-carboxylate derivatives. Purification involves flash column chromatography (SiO₂, heptane:isopropyl acetate gradients), yielding products as oils with moderate-to-high enantioselectivity (e.g., 57–64% yield, ee = 94% for analogs) . Key steps include monitoring reaction progress via TLC (Rf = 0.42 in heptane:IPA 1:1) and isolating stereoisomers using chiral SFC .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperazine carbons at δ 45–60 ppm) .

- HRMS/FTIR : HRMS confirms molecular weight (e.g., [M+H]⁺ for analogs at m/z 319.18), while FTIR detects carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bonds .

- Optical Rotation : Specific rotation values (e.g., [α]D²⁸ = +19.4 in methanol) validate chirality .

Q. How is enantiomeric purity determined for this compound?

Enantiomeric excess (ee) is quantified via supercritical fluid chromatography (SFC) using chiral stationary phases. For example, SFC analysis of analogs achieved 94% ee, with retention times differentiating (R)- and (S)-isomers .

Advanced Research Questions

Q. What experimental design strategies optimize stereoselectivity in iridium-catalyzed amination?

Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst activity and regioselectivity .

- Temperature : Reactions at 50°C balance enantioselectivity and reaction rate .

- Substrate substitution : Allylic acetates with electron-withdrawing groups improve amination efficiency (e.g., 64% yield for hepta-1,6-dien-3-yl analogs) .

Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved?

Cross-validation is critical:

Q. What are the challenges in synthesizing analogs with modified substituents?

Introducing bulkier groups (e.g., benzodioxinylcarbonyl) can reduce reaction yields due to steric hindrance. Computational modeling (e.g., DFT) predicts steric and electronic effects of substituents on transition states . For example, replacing benzyl with pyridinyl groups alters π-π interactions, affecting crystallinity and solubility .

Q. How does storage condition impact compound stability?

Q. What biological applications are explored for this compound?

Piperazine derivatives are investigated as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.